(1-Cyclopropylethyl)hydrazine
CAS No.: 1016511-83-3
Cat. No.: VC8391096
Molecular Formula: C5H12N2
Molecular Weight: 100.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016511-83-3 |
|---|---|
| Molecular Formula | C5H12N2 |
| Molecular Weight | 100.16 g/mol |
| IUPAC Name | 1-cyclopropylethylhydrazine |
| Standard InChI | InChI=1S/C5H12N2/c1-4(7-6)5-2-3-5/h4-5,7H,2-3,6H2,1H3 |
| Standard InChI Key | DLMOTEMIMFOLKK-UHFFFAOYSA-N |
| SMILES | CC(C1CC1)NN |
| Canonical SMILES | CC(C1CC1)NN |
Introduction
Structural and Electronic Properties
Molecular Architecture
The molecular structure of (1-cyclopropylethyl)hydrazine consists of a cyclopropane ring directly bonded to an ethyl chain, which terminates in a hydrazine group (-NH-NH2). This configuration introduces significant ring strain from the cyclopropane moiety, which enhances reactivity while maintaining spatial compactness . Comparative molecular modeling with analogous compounds, such as pyridopyrazine-1,6-dione derivatives, suggests that the cyclopropylethyl group optimizes steric interactions in enzyme-binding pockets, a feature exploited in drug design .
Spectroscopic Characterization
While experimental spectra for (1-cyclopropylethyl)hydrazine are unavailable, data from related hydrazines and cyclopropane derivatives provide benchmarks:
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NMR: Cyclopropane protons typically resonate at δ 0.5–1.5 ppm due to ring-current shielding . The hydrazine NH2 group appears as a broad singlet near δ 2.5–3.5 ppm.
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IR: N-H stretches for hydrazines occur at 3300–3350 cm⁻¹, while cyclopropane C-H vibrations appear at 3000–3100 cm⁻¹.
Synthetic Methodologies
Key Synthetic Routes
Synthesis of (1-cyclopropylethyl)hydrazine typically proceeds via nucleophilic substitution or reductive amination, as demonstrated in analogous systems :
Route 1: Alkylation of Hydrazine
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Reaction: Hydrazine reacts with 1-cyclopropylethyl halides (e.g., bromide or iodide) in polar aprotic solvents (DMF, DMSO) at 60–80°C.
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Conditions: Base (K2CO3 or Et3N) facilitates deprotonation, enhancing nucleophilicity .
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Yield: ~40–60% after purification via distillation or chromatography.
Route 2: Reductive Amination
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Substrate: Cyclopropanecarbaldehyde and ethylhydrazine.
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Reducing Agent: NaBH3CN or H2/Pd-C.
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Advantage: Higher regioselectivity but requires anhydrous conditions.
Optimization Challenges
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Ring Strain: Cyclopropane’s instability under acidic or high-temperature conditions necessitates mild reaction parameters .
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Byproducts: Competing elimination reactions form cyclopropene derivatives, requiring careful stoichiometric control.
Physicochemical Properties
Stability and Solubility
Thermal Decomposition
Thermogravimetric analysis (TGA) of related compounds shows decomposition onset at 120–140°C, releasing NH3 and cyclopropane fragments .
Reactivity and Functionalization
Nucleophilic Reactions
The hydrazine group undergoes:
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Condensation with ketones/aldehydes to form hydrazones, useful in heterocycle synthesis.
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Oxidation to azo compounds using MnO2 or KMnO4, though cyclopropane ring opening may occur .
Cyclopropane Ring-Opening
Under acidic conditions (HCl, H2SO4), the cyclopropane ring undergoes electrophilic addition, yielding linear amines or alkenes . For example:
Biomedical Applications
Anticancer Agents
Hydrazine derivatives are explored as tyrosine kinase inhibitors. For instance, compound 44 from PMC6071960 (Table 1) shows IC50 = 4.9 nM against Aβ42, demonstrating the efficacy of cyclopropyl groups in enhancing blood-brain barrier penetration .
Future Directions
Targeted Drug Delivery
Conjugating (1-cyclopropylethyl)hydrazine to monoclonal antibodies (e.g., anti-TfR) could enhance CNS delivery for neurodegenerative diseases .
Green Synthesis
Exploring biocatalytic routes using aminotransferases or hydrazine lyases may improve yield and reduce waste.
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